tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of tert-butyl carbamate , which is a carbamate ester obtained by the formal condensation of the hydroxy group of tert-butanol with the amino group of carbamic acid . It’s used as an ammonia equivalent in a wide array of reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl carbamates can generally be synthesized through the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base .Scientific Research Applications
Crystal Structures
- Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate. They found that in these diacetylenes, molecules are linked via a bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Synthesis and Acylation
- Pak and Hesse (1998) described the synthesis of a compound closely related to tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate, demonstrating the selective deprotection and subsequent acylation of the terminal N-atom of the pentamine backbone (Pak & Hesse, 1998).
Asymmetric Mannich Reaction
- Yang, Pan, and List (2009) synthesized tert-Butyl phenyl(phenylsulfonyl)methylcarbamate through an asymmetric Mannich reaction. This showcases the application of tert-butyl carbamate derivatives in synthesizing chiral amino carbonyl compounds (Yang et al., 2009).
Lithiation and Functionalization
- Ortiz, Guijarro, and Yus (1999) explored the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium, leading to functionalized carbamates. This research contributes to the understanding of carbamate chemistry and its applications (Ortiz et al., 1999).
Reactivity and Synthesis
- Evans, Potrykus, and Mansell (2019) investigated the reactivity of N-tert-Butyl-1,2-diaminoethane, forming an intramolecular carbamate salt upon reaction with CO2. This study highlights the diverse reactivity of tert-butyl carbamate derivatives (Evans et al., 2019).
Oxazolidinone Synthesis
- Brenner, Vecchia, Leutert, and Seebach (2003) synthesized (4S)-4-(1-Methylethyl)-5,5-diphenyl-2-oxadolidinone, an oxazolidinone derivative, demonstrating the versatility of tert-butyl carbamate compounds in organic synthesis (Brenner et al., 2003).
Polymerization Studies
- Allen and Bevington (1961) used di-tert. butyl peroxide as an initiator for the polymerization of styrene, analyzing polymers for fragments derived from the peroxide. This research provides insight into the role of tert-butyl compounds in polymer chemistry (Allen & Bevington, 1961).
Silyl Carbamate Transformations
- Sakaitani and Ohfune (1990) focused on the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, revealing the potential of tert-butyl carbamates in selective chemical transformations (Sakaitani & Ohfune, 1990).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-propan-2-ylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-13(2)14-10-9-11-15(12-14)20(16(21)23-18(3,4)5)17(22)24-19(6,7)8/h9-13H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXBBLJUFZJMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.